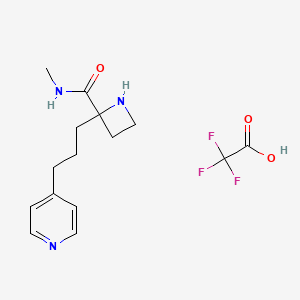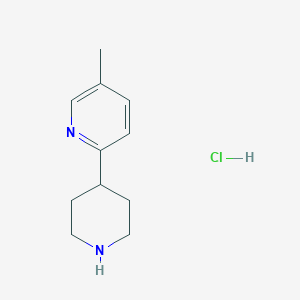
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride
Overview
Description
“5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride” is a chemical compound that belongs to the class of substituted pyridines . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N2 . The InChI code is InChI=1S/C11H16N2/c1-9-2-3-11 (8-13-9)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7H2,1H3 .Chemical Reactions Analysis
The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 176.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 24.9 Ų .Scientific Research Applications
Corrosion Inhibition Properties
5-Methyl-2-(piperidin-4-yl)pyridine hydrochloride and similar piperidine derivatives have been researched for their corrosion inhibition properties. Kaya et al. (2016) studied three piperidine derivatives and their effectiveness in inhibiting the corrosion of iron. They employed quantum chemical calculations and molecular dynamics simulations to investigate the adsorption behaviors and binding energies of these compounds on iron surfaces (Kaya et al., 2016).
Synthesis and Structural Analysis
Research by Wojciechowska-Nowak et al. (2011) involved the synthesis and structural analysis of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of nicotine. They confirmed the structures through various spectroscopic methods and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Application in Cancer Treatment
A compound structurally similar to this compound, as described by ロバート ヘンリー,ジェームズ (2006), was identified as an Aurora kinase inhibitor, potentially useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Intermediate in Pharmaceutical Synthesis
Shen Li (2012) synthesized 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine. This intermediate plays a crucial role in pharmaceutical synthesis (Shen Li, 2012).
Development of Synthetic Amino Acids
Shilin et al. (2019) reported on the synthesis of new ε-aminocaproic and γ-aminobutyric acid derivatives modified with a pyridin-2-yl substituent. These derivatives are of interest due to their potential biological activities (Shilin et al., 2019).
Mechanism of Action
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Moreover, the discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .
properties
IUPAC Name |
5-methyl-2-piperidin-4-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;/h2-3,8,10,12H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNQGXROFDCNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



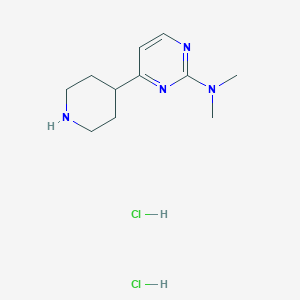
![1-(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride](/img/structure/B1402477.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)

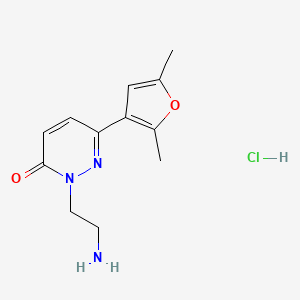

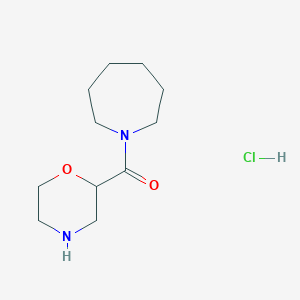
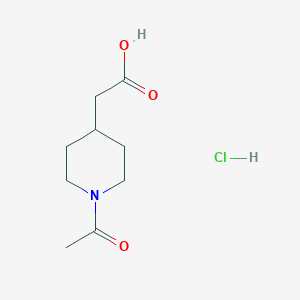
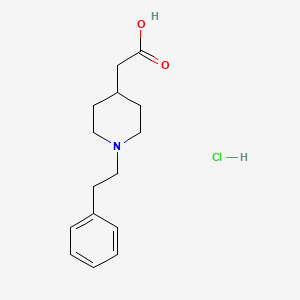
![Dimethyl-(6-methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-amine dihydrochloride](/img/structure/B1402489.png)
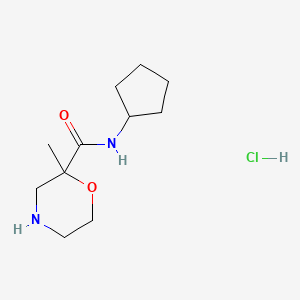
![1-(5-Chloro-1-phenyl-1H-[1,2,3]triazol-4-yl)-ethanone hydrochloride](/img/structure/B1402492.png)

